Pseudoginsenoside Rh2

Description

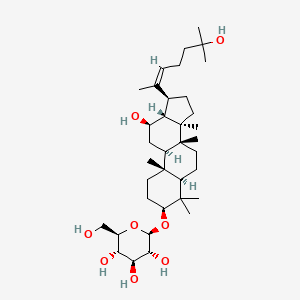

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDZBVXSGVWFFX-UKHVTAPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Biotransformation, and Synthetic Strategies of Pseudoginsenoside Rh2

Natural Biosynthetic Pathways and Precursors in Panax Species

The biosynthesis of ginsenosides (B1230088), including the precursor to Pseudoginsenoside Rh2, originates from two primary metabolic pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.gov These pathways converge to produce the fundamental building block, 2,3-oxidosqualene (B107256). nih.gov It is widely accepted that the MVA pathway is the predominant contributor to ginsenoside biosynthesis in Panax ginseng. nih.gov

The initial committed step in the formation of the dammarane-type ginsenoside backbone is the cyclization of 2,3-oxidosqualene into dammarenediol-II, a reaction catalyzed by the enzyme dammarenediol synthase. academicjournals.org This aglycone, protopanaxadiol (B1677965) (PPD), then undergoes a series of modifications, primarily hydroxylation and glycosylation, to yield a diverse array of ginsenosides. academicjournals.orgsmolecule.com Ginsenoside Rh2 is a protopanaxadiol-type ginsenoside, characterized by a sugar moiety attached at the C3 position of the PPD core. smolecule.comfrontiersin.org

Elucidation of Key Enzymatic Transformations in Glycoside Formation

The transformation of the PPD aglycone into various ginsenosides is orchestrated by a suite of enzymes, most notably cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs). CYPs are responsible for the hydroxylation of the triterpenoid (B12794562) skeleton, while UGTs catalyze the attachment of sugar moieties to the aglycone, a critical step in determining the final structure and bioactivity of the ginsenoside. academicjournals.orgfrontiersin.org

The direct precursor to this compound is ginsenoside Rh2, which is formed through the glycosylation of PPD at the C3 hydroxyl group. nih.govoup.com Specific UGTs have been identified in Panax ginseng that selectively catalyze this reaction. For instance, UGTPg45 has been shown to transfer a glucose moiety to the C3 hydroxyl of PPD to produce ginsenoside Rh2. nih.govresearchgate.net Another UGT, PgUGT74AE2, also catalyzes this conversion. oup.comresearchgate.net Subsequently, other UGTs can further glycosylate Rh2 to form more complex ginsenosides like Rg3. nih.govoup.com

| Enzyme | Source Organism | Function in Ginsenoside Biosynthesis | Reference |

| Dammarenediol synthase | Panax ginseng | Cyclization of 2,3-oxidosqualene to dammarenediol-II | academicjournals.org |

| UGTPg45 | Panax ginseng | Glycosylates the C3 hydroxyl of PPD to form ginsenoside Rh2 | nih.govresearchgate.net |

| PgUGT74AE2 | Panax ginseng | Glycosylates the C3 hydroxyl of PPD to form ginsenoside Rh2 | oup.comresearchgate.net |

| UGTPg29 | Panax ginseng | Transfers a glucose moiety to the C3 glucose of Rh2 to form Rg3 | nih.gov |

Genetic Regulation of Biosynthetic Gene Expression

The biosynthesis of ginsenosides is a tightly regulated process at the genetic level. The expression of key enzyme-encoding genes, such as those for dammarenediol synthase and various CYPs and UGTs, is controlled by transcription factors. nih.gov Several families of transcription factors, including MYB, bHLH, and WRKY, have been implicated in the regulation of ginsenoside biosynthesis. nih.gov For example, the R2R3-MYB protein, PgMYB2, has been shown to bind to the promoter of the PgDDS gene (encoding dammarenediol synthase) and activate its expression. nih.gov

Furthermore, the expression of these biosynthetic genes can be influenced by external stimuli, such as treatment with methyl jasmonate (MeJA), which has been shown to induce the expression of genes involved in the ginsenoside pathway. nih.gov RNA interference (RNAi) studies have also confirmed the critical role of specific genes; for instance, silencing the dammarenediol synthase gene resulted in a significant reduction in ginsenoside production. academicjournals.org

Chemoenzymatic and Microbial Biotransformation Approaches

Due to the extremely low natural abundance of this compound and its precursor, ginsenoside Rh2, in Panax plants, significant research has focused on developing alternative production methods. nih.gov Chemoenzymatic and microbial biotransformation strategies offer promising avenues for the large-scale and efficient synthesis of these valuable compounds.

Optimization of Enzymatic Conversion of Ginsenoside Precursors to this compound

The enzymatic conversion of more abundant ginsenosides into rarer ones like Rh2 is a key strategy. This typically involves the use of glycosidases, enzymes that cleave glycosidic bonds. The primary pathway for producing Rh2 often involves the hydrolysis of the terminal glucose moiety at the C-3 position of ginsenoside Rg3. nih.govnih.gov

Researchers have explored various enzymatic approaches to optimize this conversion. For instance, a crude glucosidase from Fusarium sp. ECU2042 was used to hydrolyze ginsenoside Rg3 to Rh2, with the conversion rate significantly improved by the addition of a nonionic surfactant. nih.gov Another study successfully employed a cell-free extract of Esteya vermicola CNU 120806, which contains β-glucosidase activity, to convert Rg3 to Rh2 with a high yield of 90.7% under optimized conditions. nih.gov A combinative process using the commercial enzyme Viscozyme L to first transform major ginsenosides into F2, followed by acid-heat treatment to convert F2 into a mixture including Rh2, has also been developed. jmb.or.krresearchgate.net

| Enzyme/Method | Precursor | Product(s) | Key Findings | Reference |

| Crude glucosidase from Fusarium sp. ECU2042 | Ginsenoside Rg3 | Ginsenoside Rh2 | Conversion reached almost 100% with the addition of a nonionic surfactant. | nih.gov |

| Cell-free extract of Esteya vermicola CNU 120806 | Ginsenoside Rg3 | Ginsenoside Rh2 | Achieved a 90.7% conversion yield under optimized pH and temperature. | nih.gov |

| Viscozyme L followed by acid-heat treatment | Major PPD-type ginsenosides | A mixture including 20(S)-Rh2 and 20(R)-Rh2 | Effective two-step process for producing a mix of Rh2 epimers. | jmb.or.krresearchgate.net |

| β-glucosidase from Penicillium decumbens | Ginsenoside Rg3 | Ginsenoside Rh2 | Part of a pathway to produce C-K and Rh2 from PPD-type ginsenosides. | researchgate.net |

Development and Application of Metabolically Engineered Microbial Systems for Production

Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, has emerged as a powerful platform for the de novo synthesis of ginsenosides from simple sugars like glucose. smolecule.comnih.gov This approach involves introducing the necessary biosynthetic genes from Panax into the microbial host.

To produce ginsenoside Rh2, a yeast chassis capable of producing the PPD precursor is first constructed. nih.gov This is achieved by introducing genes for enzymes like dammarenediol synthase. Subsequently, the gene for a specific UGT, such as UGTPg45, is introduced to catalyze the glycosylation of PPD to Rh2. nih.govresearchgate.net Researchers have successfully built yeast cell factories that can produce both Rh2 and Rg3 from glucose. nih.gov Strategies to improve yield include overexpressing rate-limiting enzymes in the mevalonate pathway and optimizing the expression levels of the introduced plant enzymes. smolecule.comd-nb.info For instance, increasing the copy number of the UGTPg45 gene led to an increased yield of ginsenoside Rh2. d-nb.info

Investigation of Fungal and Bacterial Glycosidase Activities

A wide range of fungi and bacteria naturally produce glycosidases that can be harnessed for the biotransformation of ginsenosides. mdpi.comnih.gov These microbial enzymes often exhibit high specificity and can be more cost-effective than purified enzymes.

Fungal species such as Aspergillus niger and those from the genus Fusarium have been shown to possess β-glucosidases capable of converting major ginsenosides into minor ones. nih.govmdpi.com Endophytic fungi, which live within plant tissues, are a particularly promising source of novel glycosidases. tandfonline.comtandfonline.com For example, a glycosidase from the endophytic fungus Nectria haematococca was found to specifically hydrolyze the outer glucose at the C-3 position of protopanaxadiol ginsenosides. tandfonline.comtandfonline.com

Bacteria, including various species found in the human gut and soil, also play a significant role in ginsenoside metabolism. frontiersin.org For instance, Microbacterium trichothecenolyticum can transform ginsenoside Rb1 into Rd and Rh2. thegoodscentscompany.com Endophytic bacteria isolated from Panax ginseng have also demonstrated the ability to produce rare ginsenosides like Rh2 and Rg3. nih.gov The β-glucosidases from these microorganisms are primarily classified under glycoside hydrolase (GH) families 1 and 3. mdpi.com

| Microbial Source | Enzyme Type | Transformation Pathway Example(s) | Reference |

| Esteya vermicola CNU 120806 | β-glucosidase | Ginsenoside Rg3 → Ginsenoside Rh2 | nih.gov |

| Fusarium sp. ECU2042 | Glucosidase | Ginsenoside Rg3 → Ginsenoside Rh2 | nih.gov |

| Nectria haematococca (endophyte) | Glycosidase | Rb1 → Gypenoside XVII; Rb2 → Compound O; Rc → Compound Mc1 | tandfonline.comtandfonline.com |

| Microbacterium trichothecenolyticum | Not specified | Ginsenoside Rb1 → Ginsenoside Rd and Ginsenoside Rh2 | thegoodscentscompany.com |

| Aspergillus niger | β-glucosidase | Ginsenoside Rb1 → Compound K | mdpi.com |

| Endophytic bacteria from P. ginseng | Not specified | Production of Rg3 and Rh2 | nih.gov |

Total Synthesis and Semisynthetic Derivatization Strategies

The pursuit of novel therapeutic agents has led researchers to explore various methods for obtaining this compound and its derivatives. These strategies are broadly categorized into total chemical synthesis and semisynthetic routes, each presenting distinct advantages and challenges.

A significant advancement in this area involves a three-step synthesis starting from the commercially available 20(S)-protopanaxadiol. This method circumvents the need for protecting group strategies by employing selective glycosylation at the C-3 position of ocotillol-type sapogenins, promoted by silver carbonate (Ag2CO3). The synthesis proceeds through epoxidation, selective glycosylation, and subsequent debenzoylation of the glycone, offering a more efficient pathway to Pseudoginsenoside HQ. sioc-journal.cn

Another critical aspect of the synthesis is the stereoselective construction of the tetracyclic dammarane (B1241002) core and the introduction of the side chain with the correct stereochemistry. Enzymes, particularly oxidoreductases, are being explored for their high stereoselectivity in creating specific chiral centers, which is a significant challenge in traditional organic synthesis. mdpi.com For instance, the enzymatic oxidative dearomatization and dimerization cascades have demonstrated high stereoselectivity in the synthesis of complex natural products. mdpi.com

The synthesis of this compound and its analogs often involves several key chemical transformations:

Acetylation: This reaction introduces acetyl groups, which can protect hydroxyl groups and enhance the solubility and reactivity of intermediates. smolecule.comjst.go.jp

Elimination-Addition: This process modifies the side chain, which is crucial for the compound's biological activity. smolecule.com

Saponification: This step hydrolyzes ester groups to yield the final alcohol-containing product. smolecule.com

These reactions are typically carried out under mild conditions to preserve the integrity of the complex molecular structure. smolecule.com

Semisynthesis offers a more practical and scalable approach to producing this compound and its derivatives by chemically modifying naturally abundant ginsenosides, such as Ginsenoside Rh2. smolecule.comcjnmcpu.com This strategy leverages the readily available core structure of natural ginsenosides, which are extracted from Panax species. smolecule.com

A common semisynthetic approach involves the oxidation and cyclization of the side chain of protopanaxadiol (PPD)-type ginsenosides. cjnmcpu.com This transformation is often achieved using oxidizing agents like hydrogen peroxide, peroxyacetic acid, or m-chloroperoxybenzoic acid (m-CPBA). cjnmcpu.comnih.gov For example, a pair of C-24 epimers of a this compound derivative, (24R)-pseudo-ginsenoside HQ (R-PHQ) and (24S)-pseudo-ginsenoside HQ (S-PHQ), were semisynthesized from Ginsenoside Rh2 via an oxidation reaction using hydrogen peroxide in 1,4-dioxane. mdpi.com This process yielded the target compounds with a purity greater than 98.0%. mdpi.com

The general steps in the semisynthesis of ocotillol-type derivatives from PPD-type ginsenosides are:

Acetylation: The hydroxyl groups of the starting ginsenoside are protected by acetylation using acetic anhydride (B1165640) in pyridine. jst.go.jpcjnmcpu.comnih.gov

Oxidation and Cyclization: The side chain of the acetylated ginsenoside is then subjected to oxidation and cyclization. cjnmcpu.comnih.gov

Deacetylation: The acetyl protecting groups are removed, typically by base-catalyzed hydrolysis with sodium hydroxide (B78521) in methanol (B129727) and water, to yield the final product. cjnmcpu.comnih.gov

Researchers have successfully synthesized a variety of this compound analogs using these methods. For instance, twelve known 20Z/E pseudo-ginsenosides were semi-synthesized and their structures confirmed. jst.go.jp The process started with the acetylation of Ginsenoside Rh2, followed by further chemical modifications. jst.go.jp

The following table summarizes the semisynthesis of some this compound derivatives:

| Starting Material | Key Reagents/Steps | Product(s) | Reference |

| Ginsenoside Rh2 | Acetic anhydride, pyridine; further modifications | (20Z) pseudo-Rh2, (20E) pseudo-Rh2 | jst.go.jp |

| Ginsenoside Rh2 | Hydrogen peroxide, 1,4-dioxane | (24R)-pseudo-ginsenoside HQ (R-PHQ), (24S)-pseudo-ginsenoside HQ (S-PHQ) | mdpi.com |

| (20S)-Ginsenoside Rh2 | (CH3CO)2O, DMAP, pyridine; m-CPBA, CH2Cl2; NaOH, CH3OH, H2O | Ocotillol-type ginsenoside | nih.gov |

These semisynthetic strategies not only provide access to this compound but also enable the creation of a diverse library of analogs. researchgate.net This is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect the biological activity of these compounds. researchgate.net By generating a range of derivatives, researchers can identify the key structural features responsible for their therapeutic effects. thieme-connect.de

Molecular and Cellular Mechanisms of Action of Pseudoginsenoside Rh2

Pseudoginsenoside Rh2 (G-Rh2), a naturally occurring chemical compound, exerts its biological effects through the intricate modulation of various intracellular signaling pathways. These pathways are critical regulators of cellular processes, and their alteration by G-Rh2 underlies its observed pharmacological activities.

Ras/Raf/ERK Pathway Activation and Regulation

The Ras/Raf/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that typically governs cell proliferation, differentiation, and migration. nih.gov However, under certain conditions, its activation can paradoxically lead to programmed cell death, or apoptosis. nih.gov Research has demonstrated that this compound can induce apoptosis in certain cancer cells through the sustained and excessive activation of the Ras/Raf/ERK pathway. nih.govnih.gov

In studies involving A549 lung adenocarcinoma cells, treatment with pseudo-G-Rh2 resulted in a dose-dependent increase in the phosphorylation of both Raf and ERK. nih.gov This heightened activation of the Ras/Raf/ERK signaling cascade is believed to enhance the stability and activity of the tumor suppressor protein p53, a key mediator of apoptosis. nih.gov The pro-apoptotic effect of pseudo-G-Rh2 was also associated with an increase in reactive oxygen species (ROS), which are known to contribute to the sustained activation of Ras, Raf, and ERK, ultimately culminating in apoptosis. nih.govspandidos-publications.com

| Cell Line | Effect of this compound | Key Proteins Modulated | Outcome |

| A549 (Lung Adenocarcinoma) | Increased phosphorylation of Raf and ERK | Ras, p-Raf, p-ERK, p53 | Induction of mitochondrial apoptosis nih.govnih.gov |

It is important to note that while the involvement of the Ras/Raf/ERK/p53 signaling pathway in pseudo-G-Rh2-induced apoptosis has been established, further research is needed to determine if this is the sole mechanism of action. nih.gov

PI3K/Akt/mTOR Signaling Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a fundamental signaling cascade that plays a central role in cell growth, survival, and proliferation. koreascience.kr Dysregulation of this pathway is a common feature in many types of cancer. koreascience.krnih.gov this compound has been shown to exert inhibitory effects on the PI3K/Akt/mTOR pathway in various cancer cell lines.

In T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells, 20(S)-G-Rh2 treatment led to a dose-dependent reduction in the phosphorylation levels of PI3K, Akt, and mTOR. koreascience.kr This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism behind the anti-leukemic effects of 20(S)-G-Rh2. koreascience.kr The combination of 20(S)-G-Rh2 with PI3K/Akt/mTOR inhibitors further enhanced the suppression of cell proliferation, highlighting the significance of this pathway in the compound's mode of action. koreascience.kr

Similarly, in human cervical cancer cells, Ginsenoside Rh2 has been found to inhibit proliferation and migration by modulating the AKT/GSK-3β axis. nih.gov In breast cancer cells, Ginsenoside Rd, a related compound, suppressed proliferation and enhanced apoptosis by inhibiting the AKT/mTOR/P70S6 kinase cascade. nih.gov

| Cell Line/Condition | Effect of this compound | Key Proteins Modulated | Outcome |

| Jurkat (T-ALL) | Decreased phosphorylation of PI3K, Akt, mTOR | p-PI3K, p-Akt, p-mTOR | Inhibition of cell proliferation koreascience.kr |

| Cervical Cancer Cells | Modulation of AKT/GSK-3β axis | AKT, GSK-3β | Inhibition of proliferation and migration nih.gov |

| Breast Cancer Cells (Ginsenoside Rd) | Inhibition of AKT/mTOR/P70S6 kinase cascade | AKT, mTOR, P70S6K | Suppression of proliferation, enhancement of apoptosis nih.gov |

| Lung Cancer A549 Cells | Downregulation of P85, PDK1, Akt phosphorylation | P85, PDK1, Akt | Induction of apoptosis nih.gov |

These findings collectively indicate that the inhibition of the PI3K/Akt/mTOR signaling pathway is a significant mechanism through which this compound and related ginsenosides (B1230088) exert their anti-cancer effects.

NF-κB and STAT3 Pathway Modulation

Nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that play pivotal roles in inflammation, immunity, cell survival, and cancer progression. nih.govnih.gov this compound has been shown to modulate the activity of both the NF-κB and STAT3 signaling pathways.

In the context of NF-κB signaling, ginsenoside Rh2 has been found to directly interact with Annexin A2 (Anxa2), which in turn inhibits the activity of the p50 subunit of NF-κB. nih.gov This interaction ultimately leads to a reduction in the expression of downstream target genes involved in cell survival and epithelial-mesenchymal transition (EMT). nih.gov Furthermore, in RAW 264.7 murine macrophages, ginsenoside Rh2 was shown to inhibit the degradation of IκB-α and the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the activation of the NF-κB signaling pathway. scispace.com

Regarding the STAT3 pathway, aberrant and continuous activation of STAT3 is a hallmark of many cancers, promoting tumor growth, metastasis, and angiogenesis. nih.gov Research has revealed that (20S)G-Rh2 targets Anxa2, interfering with the Anxa2-STAT3 interaction. nih.gov This disruption leads to a reduction in the Tyr705 phosphorylation of STAT3, thereby inhibiting its transcriptional activation. nih.gov

| Pathway | Mechanism of Modulation by this compound | Key Molecular Interactions | Downstream Effects |

| NF-κB | Inhibition of p50 subunit activity | Direct interaction with Anxa2 | Reduced expression of Snail, Slug, and TWIST1 nih.govnih.gov |

| Inhibition of IκB-α degradation and p65 nuclear translocation | - | Suppression of NF-κB activation scispace.com | |

| STAT3 | Inhibition of STAT3 transcriptional activation | Interference with Anxa2-STAT3 interaction | Reduced Tyr705 phosphorylation of STAT3 nih.gov |

The modulation of both the NF-κB and STAT3 pathways by this compound highlights its multi-targeted approach in exerting its anti-inflammatory and anti-cancer effects.

p38 MAPK and JNK Pathway Involvement

The p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways are stress-activated signaling cascades that are involved in a wide range of cellular processes, including inflammation, apoptosis, and differentiation. nih.govnih.govmdpi.com The role of this compound in modulating these pathways appears to be context-dependent, with studies reporting both activation and inhibition.

Several studies have demonstrated that ginsenoside Rh2 can exhibit anticancer activity through the activation of the p38 MAPK pathway. researchgate.netresearchgate.net For instance, in K562 leukemia cells, ginsenoside Rh2 was found to inhibit proliferation and induce apoptosis by activating p-p38. researchgate.net In osteoblastic MC3T3-E1 cells, ginsenoside Rh2(S) stimulated differentiation and mineralization by activating the PKD/p38 MAPK signaling pathway. researchgate.net

Conversely, there is also evidence suggesting that ginsenosides can exert therapeutic effects by downregulating p38 MAPK signaling. nih.gov In the context of inflammation, the anti-inflammatory mechanisms of ginsenosides have been linked to the negative regulation of pro-inflammatory cytokine expression through the inhibition of pathways including p38 MAPK. nih.gov

The involvement of the JNK pathway in the actions of this compound is less extensively characterized but is often considered in conjunction with p38 MAPK as part of the stress-activated protein kinase (SAPK) group. In A549 cells, pseudo-G-Rh2 did not have a significant effect on the ratio of p-JNK/JNK, suggesting that its primary apoptotic mechanism in this cell line may not directly involve the JNK pathway. nih.gov

| Cell Line/Condition | Effect of this compound on p38 MAPK | Outcome |

| K562 (Leukemia) | Activation | Inhibition of proliferation, induction of apoptosis researchgate.net |

| MC3T3-E1 (Osteoblastic) | Activation | Stimulation of differentiation and mineralization researchgate.net |

| Inflammatory Models | Inhibition | Anti-inflammatory effects nih.gov |

The dual role of p38 MAPK in mediating the effects of this compound underscores the complexity of its cellular mechanisms and suggests that the ultimate biological outcome is dependent on the specific cellular context and stimulus.

BDNF/TrkB Pathway Activation in Neurobiological Contexts

Brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), form a signaling pathway that is crucial for neuronal survival, growth, and plasticity. nih.govfrontiersin.org Emerging evidence suggests that this compound can positively modulate the BDNF/TrkB signaling pathway, which may contribute to its potential neuroprotective and antidepressant-like effects.

In animal models of depression, Ginsenoside Rh2 has been shown to improve depressive behaviors by positively modulating the BDNF/TrkB signaling pathway. researchgate.net This suggests that G-Rh2 may enhance neurotrophic support in the brain, which is often compromised in stress-related psychiatric disorders. nih.gov The activation of the BDNF/TrkB pathway by G-Rh2 could lead to downstream signaling cascades that promote neuronal resilience and function. nih.gov

| Condition | Effect of this compound | Key Proteins Modulated | Potential Outcome |

| Depressive-like behavior in mice | Positive modulation of the BDNF/TrkB signaling pathway | BDNF, TrkB | Improvement of depressive symptoms researchgate.net |

While research in this area is still developing, the activation of the BDNF/TrkB pathway represents a promising avenue for the therapeutic application of this compound in neurological and psychiatric conditions.

Wnt/β-Catenin Signaling Alterations

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a critical role in embryonic development and tissue homeostasis. nih.gov Aberrant activation of this pathway is frequently implicated in the development and progression of various cancers. nih.gov this compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, contributing to its anti-cancer properties.

In studies on KG-1a leukemia cells, 20(S)-ginsenoside Rh2 was found to inhibit cell proliferation and induce apoptosis by suppressing the Wnt/β-catenin signaling pathway. nih.gov This was evidenced by a decrease in the mRNA and protein levels of β-catenin and TCF4, a key downstream transcription factor. nih.gov Furthermore, (S)Rh2 was shown to downregulate the transcription of β-catenin/TCF4 target genes, such as cyclin D1 and c-myc. nih.gov

In A549 lung cancer cells, Rh2 treatment resulted in a reduction in the expression of Wnt signaling genes (Wnt3, TCF7, and FZD8) and a decrease in the protein expression of β-catenin. nih.gov

| Cell Line | Effect of this compound | Key Proteins/Genes Modulated | Outcome |

| KG-1a (Leukemia) | Inhibition of Wnt/β-catenin signaling | β-catenin, TCF4, cyclin D1, c-myc | Inhibition of proliferation, induction of apoptosis nih.gov |

| A549 (Lung Cancer) | Reduced expression of Wnt signaling genes and β-catenin protein | Wnt3, TCF7, FZD8, β-catenin | Suppression of Wnt signaling nih.gov |

The ability of this compound to antagonize the Wnt/β-catenin pathway underscores its potential as a therapeutic agent for cancers driven by the aberrant activation of this signaling cascade.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov this compound has been identified as a potential inhibitor of EGFR tyrosine kinase. nih.govnih.gov

Research has demonstrated that 20(S)-ginsenoside Rh2 can significantly inhibit the kinase activity of EGFR. nih.gov This inhibitory action disrupts the downstream signaling cascade, notably the EGFR-MAPK pathway, which is crucial for cell growth and proliferation. nih.govnih.gov By targeting EGFR, this compound can effectively suppress the growth of cancer cells, promote apoptosis, hinder cell cycle progression, and reduce cell migration. nih.gov Molecular docking studies suggest that the binding of 20(S)-ginsenoside Rh2 to EGFR is stabilized by both hydrophobic interactions and hydrogen bonds. nih.gov

| Mechanism | Effect | Downstream Consequence |

|---|---|---|

| Inhibition of EGFR kinase activity | Decreased phosphorylation of EGFR | Suppression of the EGFR-MAPK pathway |

| - | - | Inhibition of cell proliferation |

| - | - | Induction of apoptosis |

| - | - | Cell cycle arrest |

| - | - | Reduced cell migration |

Induction of Programmed Cell Death Mechanisms

A primary mechanism through which this compound exerts its effects is the induction of programmed cell death, or apoptosis. This process is tightly regulated and involves a cascade of molecular events that lead to the orderly dismantling of the cell.

The intrinsic, or mitochondrial, pathway of apoptosis is a major route for inducing cell death in response to cellular stress. This compound has been shown to activate this pathway in various cancer cell lines. nih.govnih.govnih.gov This activation involves a series of coordinated events centered around the mitochondria.

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The intrinsic pathway typically involves the activation of initiator caspase-9, which then activates executioner caspases, such as caspase-3. nih.gov

Studies have consistently shown that treatment with this compound leads to the activation of both caspase-9 and caspase-3 in a time- and dose-dependent manner. nih.govnih.govnih.gov For instance, in human esophageal cancer cells, (20S) G-Rh2 treatment resulted in a time-dependent increase in the activity of both caspase-9 and caspase-3. nih.gov Similarly, in human gastric cancer cells and lung adenocarcinoma cells, this compound exposure led to increased activities of these caspases. nih.govnih.gov The activation of caspase-3 is a critical step, as it is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.gov

| Cell Line | Activated Caspases | Observed Effect |

|---|---|---|

| Human esophageal cancer cells (ECA109 and TE-13) | Caspase-9, Caspase-3 | Time-dependent increase in caspase activity |

| Human gastric cancer cells (SGC-7901) | Caspase-9, Caspase-3 | Increased caspase activities |

| Human lung adenocarcinoma cells (A549) | Caspase-9, Caspase-3 | Activation of caspases |

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, consisting of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govfrontiersin.org The balance between these opposing factions determines the cell's fate.

This compound has been shown to modulate the expression of Bcl-2 family proteins to favor apoptosis. nih.govnih.govnih.gov Treatment with G-Rh2 leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously upregulating the expression of pro-apoptotic proteins like Bax. nih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes the permeabilization of the outer mitochondrial membrane. nih.gov For example, in human breast cancer cells, Rh2 treatment resulted in the downregulation of Bcl-2 and Bcl-xL and the induction of Bax and Bak. nih.gov

A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential (ΔΨm). mdpi.com This dissipation is often a point of no return in the apoptotic process.

Treatment with this compound has been observed to induce a significant loss of mitochondrial membrane potential in various cancer cell lines. nih.govnih.gov This depolarization of the mitochondrial membrane is a direct consequence of the increased permeability of the outer mitochondrial membrane, facilitated by the pro-apoptotic Bcl-2 family proteins. nih.gov The loss of ΔΨm disrupts normal mitochondrial function and contributes to the release of pro-apoptotic factors. researchgate.net

Following the permeabilization of the outer mitochondrial membrane, several pro-apoptotic proteins are released from the intermembrane space into the cytosol. Among these, cytochrome c is of central importance.

This compound treatment has been demonstrated to trigger the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, a multi-protein complex that activates caspase-9 and initiates the caspase cascade. nih.gov This release of cytochrome c is a direct link between the events at the mitochondria and the activation of the executioner caspases. nih.gov

Autophagy Modulation and Its Role in Cellular Responses

This compound (Pseudo-G-Rh2) has been identified as a modulator of autophagy, a cellular process of self-degradation that is crucial for maintaining cellular homeostasis. This compound can induce protective autophagy in certain cancer cells, a mechanism that can influence the cell's response to treatment.

Regulation of Autophagy-Related Proteins (Beclin-1, LC3, p62)

Pseudo-G-Rh2 has been shown to significantly influence the expression of key autophagy-related proteins in hepatocellular carcinoma HepG2 cells. Studies have demonstrated that treatment with pseudo-G-Rh2 leads to an increased expression of Beclin-1 and a higher ratio of LC3 II to LC3 I. Beclin-1 is a critical protein for the initiation of autophagy, while the conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. Conversely, the expression of p62, a protein that is degraded during the autophagic process, was found to be decreased following pseudo-G-Rh2 treatment. This inverse relationship between LC3-II and p62 levels further supports the induction of autophagic flux by pseudo-G-Rh2. In another study on human leukemia K562 cells, the related compound ginsenoside Rh2 was also found to increase the expression levels of Beclin-1, LC3A, and LC3B.

Autophagosome Formation and Maturation

The modulation of autophagy-related proteins by pseudo-G-Rh2 directly impacts the formation and maturation of autophagosomes. In HepG2 cells, treatment with pseudo-G-Rh2 at varying concentrations has been observed to significantly promote the accumulation of autophagosomes and autolysosomes. This was confirmed through monodansylcadaverine (MDC) staining and transmission electron microscopy (TEM), which are methods used to visualize these autophagic vesicles. The increased presence of these structures indicates that pseudo-G-Rh2 not only initiates the autophagic process but also facilitates the maturation of autophagosomes into functional autolysosomes where cellular components are degraded.

Cell Cycle Arrest Mechanisms (G0/G1, G2/M Phases)

This compound and its related compound, ginsenoside Rh2, have been shown to exert anti-proliferative effects by inducing cell cycle arrest at different phases, primarily the G0/G1 and G2/M phases, in various cancer cell lines.

In human breast cancer cells, ginsenoside Rh2 has been found to cause G0/G1 phase cell cycle arrest. This arrest is associated with a down-regulation of cyclin-dependent kinases (Cdks) and cyclins, which are key regulators of cell cycle progression. Specifically, ginsenoside Rh2 treatment leads to a decreased interaction between cyclin D1 and Cdk4/Cdk6. Furthermore, it increases the recruitment of the Cdk inhibitors p15Ink4B and p27Kip1 to these cyclin/Cdk complexes, thereby inhibiting their kinase activity. Similarly, in human leukemia cells, ginsenoside Rh2 has been shown to block cell cycle progression at the G1 phase, which is accompanied by the downregulation of CDK4, CDK6, cyclin D1, cyclin D2, cyclin D3, and cyclin E, and the upregulation of the CDK inhibitors p21(CIP1/WAF1) and p27(KIP1). Studies on human liver cancer cells have also demonstrated that (20S) G-Rh2 induces G0-G1 phase arrest by downregulating CDK4, CDK6, and CDK2.

In addition to G1 arrest, ginsenoside Rh2, particularly in combination with other agents, can induce G2/M phase arrest. In clear cell renal cell carcinoma (ccRCC) cells, co-treatment with ginsenoside Rh2 and the targeted therapy drug sunitinib (B231) was found to enhance G2/M phase arrest. This suggests a synergistic effect where ginsenoside Rh2 can sensitize cancer cells to the cell cycle inhibitory effects of other therapeutic agents.

Regulation of Gene Expression and Epigenetic Modification

This compound exerts its biological effects in part through the regulation of gene expression at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation of Specific Target Genes (e.g., p53, c-IAP, Survivin, CDKN2A-2B)

A key target of this compound and its related compounds is the tumor suppressor protein p53. In colorectal cancer cells, ginsenoside Rh2 has been shown to activate the p53 pathway. This activation leads to an increase in the pro-apoptotic regulator Bax and a decrease in the anti-apoptotic regulator Bcl-2. The induction of both apoptosis and a form of cell death characterized by cytoplasmic vacuole accumulation by ginsenoside Rh2 was found to be mediated by p53 activity. Similarly, in lung adenocarcinoma A549 cells, pseudo-G-Rh2 has been demonstrated to induce apoptosis through the activation of the Ras/Raf/ERK/p53 signaling pathway. Another study showed that ginsenoside Rh2 triggers p53-dependent Fas expression, which is critical for the activation of caspase-8 in HeLa cells.

Modulation of MicroRNA Expression (e.g., microRNA-128)

Ginsenoside Rh2 has been found to modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. A notable example is the upregulation of microRNA-128 (miR-128) in human glioma cells following treatment with ginsenoside Rh2. This upregulation of miR-128 has been linked to the anti-proliferative effects of ginsenoside Rh2 in these cells. Further studies have shown that inhibiting the overexpression of miR-128 can blunt the cytotoxic and apoptotic effects of ginsenoside Rh2, as well as the activation of caspase 3. This indicates that the modulation of miR-128 expression is a significant mechanism through which ginsenoside Rh2 exerts its anti-cancer activity in glioma cells.

Data Tables

Table 1: Effects of this compound on Autophagy-Related Proteins in HepG2 Cells

| Protein | Effect of Pseudo-G-Rh2 Treatment | Reference |

| Beclin-1 | Increased expression | |

| LC3 II/LC3 I Ratio | Increased ratio | |

| p62 | Decreased expression |

Table 2: Effects of Ginsenoside Rh2 on Cell Cycle Regulatory Proteins

| Cell Line | Cell Cycle Phase Arrest | Key Protein Modulations | Reference |

| Human Breast Cancer Cells | G0/G1 | ↓ Cyclin D1, ↓ Cdk4/Cdk6, ↑ p15Ink4B, ↑ p27Kip1 | |

| Human Leukemia Cells | G1 | ↓ CDK4, ↓ CDK6, ↓ Cyclin D1-D3, ↓ Cyclin E, ↑ p21, ↑ p27 | |

| Human Liver Cancer Cells | G0/G1 | ↓ CDK4, ↓ CDK6, ↓ CDK2 | |

| Renal Cell Carcinoma (with sunitinib) | G2/M | Enhanced arrest |

Table 3: Regulation of Gene and MicroRNA Expression by this compound and Related Compounds

| Molecule | Target Gene/miRNA | Effect | Cell Line | Reference |

| Ginsenoside Rh2 | p53 pathway | Activation | Colorectal Cancer Cells | |

| Pseudo-G-Rh2 | Ras/Raf/ERK/p53 pathway | Activation | Lung Adenocarcinoma A549 Cells | |

| Ginsenoside Rh2 | Fas | p53-dependent upregulation | HeLa Cells | |

| Ginsenoside Rh2 | microRNA-128 | Upregulation | Human Glioma Cells |

Effects on Drug Resistance Gene Expression (e.g., MDR1, MRP1, LRP, GST)

This compound and its related compound, Ginsenoside Rh2, have demonstrated the capacity to counteract multidrug resistance (MDR) in cancer cells by modulating the expression of key drug resistance genes. Research on human colorectal carcinoma (CRC) cells has shown that Ginsenoside Rh2 can reverse resistance to chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). nih.govnih.gov This reversal is associated with the significant inhibition of several genes and their protein products responsible for drug efflux and detoxification. nih.gov

In drug-resistant CRC cell lines (LoVo/5-FU and HCT-8/5-FU), treatment with Ginsenoside Rh2 led to a marked decrease in the expression of Multidrug Resistance Protein 1 (MRP1), Multidrug Resistance Gene 1 (MDR1), Lung Resistance Protein (LRP), and Glutathione (B108866) S-transferase (GST). nih.govnih.gov By downregulating these genes, the compound effectively enhances the cytotoxicity of conventional chemotherapy drugs, suggesting a mechanism that involves preventing the cancer cells from expelling the therapeutic agents. nih.gov This alteration of drug-resistance gene expression is a critical component of its mechanism in overcoming chemoresistance in cancer therapy. nih.govnih.gov

| Drug Resistance Gene | Effect of Ginsenoside Rh2 Treatment | Cancer Cell Line | Source(s) |

|---|---|---|---|

| MDR1 (Multidrug Resistance Gene 1) | Expression Inhibited | HCT-8/5-FU, LoVo/5-FU | nih.govnih.gov |

| MRP1 (Multidrug Resistance Protein 1) | Expression Inhibited | HCT-8/5-FU, LoVo/5-FU | nih.govnih.gov |

| LRP (Lung Resistance Protein) | Expression Inhibited | HCT-8/5-FU, LoVo/5-FU | nih.govnih.gov |

| GST (Glutathione S-transferase) | Expression Inhibited | HCT-8/5-FU, LoVo/5-FU | nih.govnih.gov |

Oxidative Stress Response and ROS Production

This compound (pseudo-G-Rh2) has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and the production of Reactive Oxygen Species (ROS). nih.govnih.gov In lung adenocarcinoma A549 cells, treatment with pseudo-G-Rh2 results in a dose-dependent increase in intracellular ROS levels. nih.govnih.gov This accumulation of ROS is a key event that can trigger downstream signaling pathways leading to programmed cell death. nih.gov

Studies using flow cytometry have quantified this effect, demonstrating that as the concentration of pseudo-G-Rh2 increases, the percentage of ROS-positive cells rises significantly. nih.gov For instance, treating A549 cells with 96 µM of pseudo-G-Rh2 for 24 hours resulted in a nearly six-fold increase in ROS expression compared to untreated control cells. nih.gov The generation of ROS is linked to mitochondrial dysfunction; Ginsenoside Rh2 has been found to inhibit mitochondrial electron transport chain (ETC) complexes I, III, and V, leading to mitochondrial ROS overproduction and subsequent apoptosis. nih.govnih.govscispace.com This disruption of mitochondrial function and the resulting oxidative stress are central to the compound's anticancer activity. nih.govnih.gov

| Pseudo-G-Rh2 Concentration (µM) | ROS Expression (% of strong fluorescent cells) | Cell Line | Source(s) |

|---|---|---|---|

| 0 (Control) | 5.84% | A549 | nih.gov |

| 24 | 7.86% | A549 | nih.gov |

| 48 | 11.61% | A549 | nih.gov |

| 96 | 35.68% | A549 | nih.gov |

Enzyme Target Interactions (e.g., Kinases, Proteases)

This compound exerts its effects by interacting with and modulating the activity of various key cellular enzymes, particularly kinases and proteases. nih.govmedchemexpress.com The increased production of ROS induced by pseudo-G-Rh2 is known to mediate the activation of several mitogen-activated protein kinases (MAPKs). nih.gov Specifically, in A549 lung cancer cells, pseudo-G-Rh2 treatment leads to the sustained phosphorylation and activation of kinases in the Ras/Raf/ERK signaling pathway. nih.govnih.gov This excessive activation of the ERK pathway, along with increased expression of Ras and phosphorylated Raf, contributes to the induction of apoptosis. nih.gov Furthermore, 20(S)-Ginsenoside Rh2 has been identified as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key enzyme in cancer cell proliferation. nih.govnih.gov

In addition to kinases, pseudo-G-Rh2 influences the activity of proteases, primarily the caspase family, which are central executioners of apoptosis. nih.gov Treatment of A549 cells with pseudo-G-Rh2 leads to the activation of initiator caspase-9 and executioner caspase-3. nih.govnih.gov The activation of these proteases results in the cleavage of downstream substrates like poly ADP-ribose polymerase (PARP), a hallmark of apoptosis. nih.govresearchgate.net Ginsenoside Rh2 is known to induce the activation of both caspase-8 and caspase-9, suggesting it can trigger apoptosis through multiple protease-mediated pathways. medchemexpress.com Another identified target is the chaperone protein Heat Shock Protein 90 alpha (HSP90A), which is crucial for the stability and function of many kinases. mdpi.com

| Enzyme/Protein Target | Enzyme Class | Effect of this compound | Signaling Pathway/Process | Source(s) |

|---|---|---|---|---|

| Ras | GTPase (Kinase Regulator) | Expression Increased | Ras/Raf/ERK Pathway | nih.gov |

| Raf | Serine/Threonine Kinase | Phosphorylation Increased | Ras/Raf/ERK Pathway | nih.gov |

| ERK (Extracellular signal-regulated kinase) | Serine/Threonine Kinase | Phosphorylation Increased | Ras/Raf/ERK Pathway | nih.govnih.gov |

| EGFR (Epidermal Growth Factor Receptor) | Tyrosine Kinase | Activity Inhibited | EGFR-MAPK Pathway | nih.govnih.gov |

| Caspase-9 | Cysteine Protease | Activation | Mitochondrial Apoptosis | nih.govmedchemexpress.com |

| Caspase-3 | Cysteine Protease | Activation | Apoptosis Execution | nih.govresearchgate.net |

| HSP90A (Heat Shock Protein 90 alpha) | Chaperone (Kinase Regulator) | Binding/Disruption | HSP90A-Cdc37 System | mdpi.com |

Pharmacological Activities in Preclinical in Vitro and Animal Models

Antineoplastic Research Endeavors

The potential of pseudoginsenoside Rh2 as an anticancer agent has been a primary focus of preclinical studies. Researchers have explored its effects on various aspects of cancer progression, including cell proliferation, metastasis, angiogenesis, and drug resistance.

Inhibition of Cancer Cell Proliferation Across Various Cell Lines

This compound has demonstrated a significant ability to inhibit the growth of various cancer cell lines in a dose-dependent manner. nih.govscispace.com

In studies involving human lung adenocarcinoma A549 cells, pseudo-G-Rh2 was shown to be cytotoxic with a half-maximal inhibitory concentration (IC50) of 74.5 µM. nih.govspandidos-publications.com This suggests that A549 cells may be more sensitive to pseudo-G-Rh2 compared to other cancer cell lines. nih.gov The anti-proliferative effect in A549 cells is mediated, at least in part, through the induction of apoptosis. nih.govspandidos-publications.com This programmed cell death is associated with the generation of reactive oxygen species (ROS) and the activation of the Ras/Raf/ERK/p53 signaling pathway. spandidos-publications.commdpi.com

Furthermore, in human gastric cancer SGC-7901 cells, pseudo-G-Rh2 significantly inhibited proliferation in a concentration-dependent manner, with an IC50 value of 32.9 µg/ml. scispace.com This inhibition is also linked to the induction of apoptosis, characterized by morphological changes such as chromatin condensation and DNA fragmentation. scispace.com

Anti-Metastatic and Anti-Angiogenic Effects in Preclinical Models

The spread of cancer to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. spandidos-publications.com Preclinical studies have begun to explore the potential of this compound and its related compounds in inhibiting these processes.

While direct studies on the anti-metastatic effects of this compound are emerging, research on its parent compound, ginsenoside Rh2, provides some insights. Ginsenoside Rh2 has been shown to inhibit the migration and invasion of various cancer cells, including endometrial and oral cancer cells, by modulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin. spandidos-publications.com It also downregulates matrix metalloproteinases (MMPs), like MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during metastasis. spandidos-publications.com

In terms of anti-angiogenic effects, metabolites of 20(S)-G-Rh2, namely (24R)-pseudo-ginsenoside HQ and (24S)-pseudo-ginsenoside HQ, have demonstrated antitumor activity in H22-tumor bearing mice through pathways involving vascular endothelial growth factor (VEGF). spandidos-publications.com VEGF is a key signaling protein that stimulates angiogenesis. mdpi.comsemanticscholar.org In H22 tumor-bearing mice, both (24R)-pseudo-ginsenoside HQ and (24S)-pseudo-ginsenoside HQ significantly suppressed tumor growth in a dose-dependent manner. mdpi.comsemanticscholar.org

Chemosensitization and Reversal of Multi-Drug Resistance in Cell Lines

Multi-drug resistance (MDR) is a significant obstacle in cancer chemotherapy. researchprotocols.org Some natural compounds have shown the ability to reverse MDR and enhance the efficacy of conventional anticancer drugs. spandidos-publications.com

Studies on ginsenoside Rh2, the parent compound of this compound, have demonstrated its potential in this area. Ginsenoside Rh2 has been found to reverse drug resistance in various cancer cell lines. spandidos-publications.com For instance, it can reverse oxaliplatin (B1677828) resistance in colon cancer cells by decreasing the expression of P-glycoprotein. spandidos-publications.com It has also been shown to reverse resistance to Adriamycin in human breast cancer MCF-7 cells and 5-fluorouracil (B62378) resistance in colorectal cancer cells by regulating the expression of genes such as MDR1, MRP1, LRP, and GST. spandidos-publications.comnih.gov

While direct evidence for this compound in chemosensitization is still being investigated, the activity of its parent compound suggests a promising avenue for future research.

Differentiation-Promoting Effects in Cancer Cell Models

Cancer is often characterized by a loss of cellular differentiation. Inducing cancer cells to differentiate into a more mature, less proliferative state is a potential therapeutic strategy.

Research has indicated that ginsenoside Rh2 can induce differentiation in leukemia cells. spandidos-publications.com This effect is associated with the upregulation of transforming growth factor-β (TGF-β) expression. spandidos-publications.com While specific studies on the differentiation-promoting effects of this compound are limited, the actions of its parent compound highlight a potential mechanism of antineoplastic activity that warrants further investigation for this compound.

Neuropharmacological Investigations

Beyond its anticancer potential, this compound and its related compounds are being explored for their effects on the central nervous system, particularly in the context of cognitive function.

Neuroprotective Effects in Models of Cognitive Deficit

Preclinical studies suggest that ginsenoside Rh2, the parent compound of this compound, possesses neuroprotective properties. encyclopedia.pubnih.gov

In a scopolamine-induced model of memory impairment in mice, ginsenoside Rh2 demonstrated significant neuroprotective effects. encyclopedia.pub It was found to effectively manage levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing levels of glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD) in the brain. encyclopedia.pub These findings suggest that ginsenoside Rh2 may protect against cognitive deficits by inhibiting oxidative stress in the brain. encyclopedia.pub Furthermore, ginsenoside Rh2 has been shown to improve learning and memory in mice. semanticscholar.org

While research specifically on this compound in this area is still in its early stages, the neuroprotective effects observed with its parent compound provide a strong rationale for further investigation into the potential of this compound in addressing cognitive deficits.

Antidepressant-Like Activities in Animal Behavioral Models

This compound and its stereoisomers, (24R)-pseudo-ginsenoside HQ (R-PHQ) and (24S)-pseudo-ginsenoside HQ (S-PHQ), have demonstrated significant antidepressant-like effects in various animal models of depression. nih.govmdpi.com In studies using mice with lipopolysaccharide (LPS)-induced depression-like behaviors, pretreatment with these compounds led to a marked decrease in immobility time in both the Forced Swimming Test (FST) and the Tail Suspension Test (TST). nih.govsemanticscholar.orgnih.gov These effects were observed to be dose-dependent, indicating a direct pharmacological response. mdpi.comsemanticscholar.org The FST and TST are standard behavioral despair models used to screen for potential antidepressant efficacy. nih.gov

Similarly, in a Chronic Unpredictable Mild Stress (CUMS) mouse model, which simulates the core symptoms of human depression, administration of the related compound Ginsenoside Rh2 significantly reduced depressive-like symptoms. nih.govnih.gov Mice treated with the compound showed reduced immobility time in the FST and TST, as well as increased sucrose (B13894) consumption in the Sucrose Preference Test, which is a measure of anhedonia. nih.govnih.gov These behavioral improvements were achieved without affecting general locomotor activity, suggesting a specific antidepressant action rather than a general stimulant effect. mdpi.comnih.gov

The mechanisms underlying these antidepressant-like effects are believed to involve the modulation of key neuroprotective and inflammatory pathways. Research indicates that Pseudoginsenoside HQ can increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin-related kinase B (TrkB), in the hippocampus. nih.govnih.gov The BDNF/TrkB signaling pathway is crucial for neuronal survival and neurogenesis, and its dysregulation is strongly implicated in the pathophysiology of depression. nih.govnih.gov Furthermore, the compounds have been shown to inhibit the pro-inflammatory NF-κB (nuclear factor-κB) signaling pathway and upregulate Sirtuin 1 (Sirt1), which has neuroprotective roles. nih.govmdpi.com

Table 1: Effects of this compound and its Derivatives on Behavioral Models of Depression

| Compound | Animal Model | Behavioral Test | Observed Effect | Potential Mechanism | Reference(s) |

|---|---|---|---|---|---|

| (24R)-pseudo-ginsenoside HQ | LPS-Induced Depression (Mice) | Forced Swimming Test (FST), Tail Suspension Test (TST) | Decreased immobility time | Modulation of BDNF/TrkB and Sirt1/NF-κB pathways | nih.gov, mdpi.com |

| (24S)-pseudo-ginsenoside HQ | LPS-Induced Depression (Mice) | Forced Swimming Test (FST), Tail Suspension Test (TST) | Decreased immobility time | Modulation of BDNF/TrkB and Sirt1/NF-κB pathways | nih.gov, mdpi.com |

| Ginsenoside Rh2 | CUMS-Induced Depression (Mice) | FST, TST, Sucrose Preference Test (SPT) | Decreased immobility time, Increased sucrose preference | Positive regulation of BDNF-TrkB pathway | nih.gov, nih.gov |

Effects on Learning and Memory in Animal Models

The cognitive-enhancing properties of this compound and its parent compound, Ginsenoside Rh2, have been investigated in animal models of memory impairment. nih.gov In mice with scopolamine-induced memory deficits, a well-established model for studying amnesia, treatment with Ginsenoside Rh2 effectively ameliorated learning and memory dysfunction. nih.govnih.gov

Studies utilizing the Morris water maze, a test of spatial learning and memory, found that Ginsenoside Rh2 significantly shortened the escape latencies that were prolonged by scopolamine. nih.gov Furthermore, treated mice spent more time swimming within the target quadrant where the platform was previously located, indicating improved spatial memory retention. nih.gov In another cognitive assessment, the object location recognition test, Rh2 treatment effectively increased the discrimination index, suggesting an enhancement of spatial recognition memory. nih.gov

The neuroprotective effects against memory dysfunction are linked to several mechanisms. nih.gov Research suggests that Ginsenoside Rh2 can modulate the cholinergic system, which is critical for learning and memory and is disrupted by scopolamine. nih.gov Additionally, the compound has been shown to suppress oxidative stress in the hippocampus. nih.gov A key molecular mechanism appears to be the activation of the ERK-CREB-BDNF signaling pathway in the hippocampus. nih.gov This pathway is fundamental for synaptic plasticity, long-term potentiation, and the formation of long-term memories. nih.gov Oral administration of Ginsenoside Rh2 has also been shown to promote cell survival and neurogenesis in the dentate gyrus of the hippocampus, which may contribute to its long-term benefits on learning and memory. nih.gov

Immunomodulatory Research

Upregulation of Innate and Adaptive Immune Responses in Immunosuppressed Animal Models

This compound derivatives, specifically (24R)-pseudo-ginsenoside HQ (R-PHQ) and (24S)-pseudo-ginsenoside HQ (S-PHQ), have demonstrated potent immunomodulatory activities in animal models of immunosuppression. nih.govsemanticscholar.org In studies using mice rendered immunocompromised by the chemotherapeutic agent cyclophosphamide (B585) (CTX), these compounds were found to upregulate both innate and adaptive immune responses. nih.govmdpi.com

Treatment with R-PHQ and S-PHQ helped to reverse the atrophy of key immune organs, such as the spleen and thymus, which is a common consequence of CTX-induced myelosuppression. semanticscholar.orgmdpi.com The compounds led to significantly higher spleen and thymus indices compared to the CTX-only treated group. semanticscholar.org This suggests a protective effect on the primary and secondary lymphoid organs essential for immune cell development and function.

Furthermore, these pseudoginsenosides enhanced cellular immunity and innate immune functions. A key indicator of innate immunity, macrophage phagocytic capacity, was significantly improved in the treated mice, as measured by the carbon clearance assay. nih.govsemanticscholar.org Macrophages are critical for initiating the innate immune response and orchestrating the subsequent adaptive response. mdpi.com The compounds also attenuated the inhibitory effects of CTX on the delayed-type hypersensitivity (DTH) reaction, a measure of cell-mediated adaptive immunity. nih.govsemanticscholar.org

Modulation of Immune Cell Subpopulations and Cytokine Production

The immunomodulatory effects of this compound derivatives extend to the modulation of specific immune cell populations and the cytokines they produce. mdpi.comdntb.gov.ua In cyclophosphamide-induced immunosuppressed mice, treatment with (24R)-pseudo-ginsenoside HQ and (24S)-pseudo-ginsenoside HQ helped to rebalance (B12800153) the populations of splenic T-lymphocyte subpopulations. nih.govsemanticscholar.org T-cells, including CD4+ helper T-cells and CD8+ cytotoxic T-cells, are central to the adaptive immune system.

The administration of these compounds also balanced the levels of serum cytokines. nih.govsemanticscholar.org Cytokines are signaling proteins that are crucial for regulating immune responses. For instance, Ginsenoside Rh2 and its derivatives have been shown to increase the levels of IL-2 (Interleukin-2), a cytokine that promotes the proliferation and differentiation of T-cells and enhances the activity of natural killer (NK) cells. researchgate.net By restoring the balance of immune cells and their signaling molecules, these compounds can bolster the host's ability to mount an effective immune response. nih.gov

Table 2: Immunomodulatory Effects of Pseudoginsenoside HQ Stereoisomers in CTX-Immunosuppressed Mice

| Parameter | Model | Compound(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Immune Organ Index | CTX-Immunosuppressed Mice | R-PHQ, S-PHQ | Increased spleen and thymus indices | semanticscholar.org, mdpi.com |

| Macrophage Phagocytosis | CTX-Immunosuppressed Mice | R-PHQ, S-PHQ | Enhanced carbon clearance index | nih.gov, semanticscholar.org |

| Cellular Immunity | CTX-Immunosuppressed Mice | R-PHQ, S-PHQ | Attenuated inhibition of DTH reaction | nih.gov, semanticscholar.org |

| T-Lymphocyte Subpopulations | CTX-Immunosuppressed Mice | R-PHQ, S-PHQ | Balanced splenic T-lymphocyte subpopulations | nih.gov, semanticscholar.org |

| Serum Cytokines | CTX-Immunosuppressed Mice | R-PHQ, S-PHQ | Balanced serum cytokine levels | nih.gov, semanticscholar.org |

Anti-Inflammatory Research

Inhibition of Pro-Inflammatory Mediators and Signaling Pathways

This compound and its related compounds exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. nih.govmdpi.com In studies using a lipopolysaccharide (LPS)-induced inflammation model in mice, which mimics systemic inflammation, pretreatment with (24R)-pseudo-ginsenoside HQ and (24S)-pseudo-ginsenoside HQ significantly downregulated the serum levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.comsemanticscholar.org

The molecular mechanism underlying this anti-inflammatory action involves the suppression of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. nih.gov Research has shown that these pseudoginsenosides inhibit the phosphorylation of IκB-α, a key step that prevents the activation and nuclear translocation of NF-κB. nih.govmdpi.com

In addition to the NF-κB pathway, evidence suggests that this compound can modulate other inflammatory cascades, such as the mitogen-activated protein kinase (MAPK) pathways. nih.gov It has been shown to induce apoptosis in certain cancer cells through the Ras/Raf/ERK pathway, which is a part of the MAPK family. nih.gov The ability to inhibit multiple pro-inflammatory signaling pathways highlights the compound's potential as a potent anti-inflammatory agent. nih.govsci-hub.se

Other Emerging Pharmacological Activities in Preclinical Settings

Antiallergic Effects

This compound (G-Rh2) has demonstrated notable antiallergic properties in preclinical studies by modulating mast cell-mediated allergic responses. nih.govcjnmcpu.comhebmu.edu.cn Research indicates that G-Rh2 can alleviate allergic reactions by inhibiting the release of inflammatory mediators and modulating key signaling pathways.

In an in vivo mouse model of asthma, treatment with G-Rh2 was found to reduce airway inflammation. nih.gov This was evidenced by a dose-dependent decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), interleukin-8 (IL-8), and interleukin-1β (IL-1β). nih.gov Furthermore, G-Rh2 treatment led to a reduction in serum levels of immunoglobulin E (IgE), a key antibody involved in allergic responses. nih.gov Studies have also demonstrated the efficacy of ginsenoside Rh2 in mouse models of passive cutaneous anaphylaxis and contact dermatitis. thegoodscentscompany.com

In vitro experiments using rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, have provided further insight into the mechanisms of G-Rh2's antiallergic effects. nih.gov The compound was shown to inhibit the activity of key signaling molecules involved in the FcεRI signaling pathway, which is crucial for mast cell activation. nih.gov Specifically, G-Rh2 dose-dependently inhibited the phosphorylation of Lyn and Syk, as well as the activity of phosphoinositide 3-kinase (PI3K) and the phosphorylation of Raf-1 and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov These findings suggest that G-Rh2 exerts its antiallergic effects by suppressing the initial signaling cascade triggered by allergen-IgE complexes. The compound has also been shown to regulate the AKT-Nrf2 and MAPK-Nrf2 signaling pathways in IgE-sensitized RBL-2H3 cells. nih.gov

Table 1: Summary of Antiallergic Effects of this compound in Preclinical Models

| Model | Key Findings | Reported Molecular Targets/Pathways | Reference |

|---|---|---|---|

| Asthma Mouse Model | Reduced airway inflammation; Decreased levels of TNF-α, IL-4, IL-8, and IL-1β; Reduced serum IgE levels. | NF-κB and MAPK signaling pathways | nih.gov |

| RBL-2H3 Cells (in vitro) | Inhibition of histamine (B1213489) release; Decreased expression of p-Lyn, p-Syk, Raf-1, and p-ERK1/2; Inhibition of PI3K activity. | FcεRI signaling pathway; AKT-Nrf2/NF-κB and MAPK-Nrf2/NF-κB pathways | nih.gov |

| Mouse Passive Cutaneous Anaphylaxis and Contact Dermatitis Models | Inhibitory effects on allergic reactions. | Not specified in abstract | thegoodscentscompany.com |

Antidiabetic Activities

Preclinical evidence suggests that this compound possesses antidiabetic properties, with studies highlighting its potential to improve glucose homeostasis through various mechanisms. cjnmcpu.comhebmu.edu.cn

In animal models, ginsenoside Rh2 has demonstrated antihyperglycemic effects. thegoodscentscompany.comnih.gov One study in mice indicated that G-Rh2 may exert its effects by inducing the regeneration of islet β-cells, the primary producers of insulin (B600854). thegoodscentscompany.com This suggests a potential role for the compound in restoring normal insulin secretion in diabetic states.

Further mechanistic studies have explored the molecular targets of G-Rh2 in the context of diabetes. It has been identified as an inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications. thegoodscentscompany.com By inhibiting this enzyme, G-Rh2 may help to mitigate some of the long-term pathological consequences of diabetes. Additionally, ginsenosides (B1230088), including Rh2, have been shown to decrease oxidative stress, which is a key contributor to the pathophysiology of diabetes and its complications. nih.gov

While the precise molecular pathways are still under investigation, the collective preclinical data point towards the potential of this compound as a therapeutic agent for managing diabetes. researchgate.netnih.gov

Table 2: Summary of Antidiabetic Activities of this compound in Preclinical Settings

| Model/System | Key Findings | Reported Molecular Targets/Mechanisms | Reference |

|---|---|---|---|

| Mouse Model | Antihyperglycemic effect; Induction of islet β-cell regeneration. | Islet β-cell regeneration | thegoodscentscompany.com |

| In Vitro/Animal Models | Demonstrated antidiabetic effects. | Aldose reductase inhibition; Decreased oxidative stress | thegoodscentscompany.comnih.gov |

Structural Modifications and Structure Activity Relationship Sar Studies

Design and Synthesis of Pseudoginsenoside Rh2 Analogs and Derivatives

The synthesis of this compound and its derivatives primarily starts from its parent compound, Ginsenoside Rh2, or its aglycone, Protopanaxadiol (B1677965) (PPD). smolecule.comresearchgate.net These processes involve targeted chemical reactions to alter either the sugar portion or the steroid-like core of the molecule. smolecule.com

The glycosidic moiety, typically a single glucose unit at the C-3 position, is a key target for modification. The synthesis of ginsenoside Rh2, the precursor to pseudo-ginsenoside Rh2, can be achieved by the specific glycosylation of the C-3 hydroxyl group of PPD. researchgate.net This is often catalyzed by UDP-glycosyltransferases (UGTs), such as UGTPg45 from Panax ginseng. researchgate.net

Further modifications can involve:

Enzymatic Glycosylation : Glycosyltransferases can be used to attach different sugar residues or extend the glycan chain. For instance, UGTPg29 can catalyze the glycosylation of the C-3 glucosyl of ginsenoside Rh2 to produce ginsenoside Rg3. researchgate.net

Chemical Glycosylation : Chemical methods, such as using α-acetobromoglucose, allow for the introduction of various sugar moieties. mdpi.com

De-glycosylation : The removal of sugar moieties is also a strategy, as ginsenosides (B1230088) with fewer sugars often exhibit higher bioactivity due to increased cell membrane permeability. encyclopedia.pubmdpi.com

Synthetic Pathways : Advanced approaches in synthetic biology aim to create novel analogs by incorporating unnatural sugars into the structure, potentially leading to derivatives with enhanced therapeutic properties. alfachemic.com

Modifications to the dammarane-type triterpenoid (B12794562) skeleton of this compound are a primary strategy for developing potent analogs.

Side Chain Modification : The defining feature of this compound is its altered side chain compared to Ginsenoside Rh2. smolecule.com Further derivatives have been created through semi-synthesis. For example, (24R)-pseudo-ginsenoside HQ (R-PHQ) and (24S)-pseudo-ginsenoside HQ (S-PHQ), two C-24 epimers, were semi-synthesized from ginsenoside Rh2 through an oxidation reaction. mdpi.com

Esterification and Acylation : To improve bioavailability, structural modifications like esterification have been explored. Ginsenoside Rh2 has been modified with maleimidocaproic acid to create C-Rh2 and with maleimidoundecanoic acid to form U-Rh2. nih.gov These modifications attach a spacer arm to the aglycone, and the length of this arm has been shown to be critical for cytotoxic activity. nih.gov

Modifications at Other Positions : The hydroxyl groups at the C-12 and C-25 positions are also targets for derivatization. Studies on related compounds indicate that these hydroxyl groups are often essential for activity, but their modification can fine-tune the biological effects. nih.gov

Elucidation of Key Structural Features for Biological Activity

SAR studies have provided significant insights into which parts of the this compound molecule are critical for its biological functions.

The stereochemistry at the C-20 position of the aglycone profoundly influences the biological activity of ginsenosides. nih.govosaka-u.ac.jp

Anticancer Effects : The 20(S)-ginsenoside Rh2 isomer consistently demonstrates stronger anticancer effects than its 20(R)-stereoisomer across various cancer cell lines. nih.govosaka-u.ac.jp For instance, in A549 lung cancer cells, the half-maximal inhibitory concentration (IC50) for 20(S)-Rh2 was reported as 45.7 µM, compared to 53.6 µM for 20(R)-Rh2. osaka-u.ac.jp

Pharmacokinetic Differences : The superior activity of the 20(S) isomer is partly attributed to more favorable pharmacokinetics. The cellular uptake rate of 20(S)-ginsenoside Rh2 is approximately three times higher than that of the 20(R) isomer in Caco-2 cells. nih.gov Furthermore, the efflux ratio of the 20(S) isomer is significantly lower. nih.gov

Metabolism : In animal models, the plasma concentration of 20(S)-ginsenoside Rh2 was found to be 10-fold higher than that of the 20(R)-isomer following administration. nih.gov Additionally, its active metabolite, 20(S)-protopanaxadiol (PPD), was detected in plasma, whereas PPD was nearly undetectable after administration of the 20(R)-isomer. nih.gov

Table 1: Comparison of In Vitro Cytotoxicity of Ginsenoside Rh2 Stereoisomers

| Compound | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 20(S)-Ginsenoside Rh2 | A549 (Human Lung Carcinoma) | 45.7 µM | osaka-u.ac.jp |

This table displays the half-maximal inhibitory concentration (IC50) values, indicating the concentration required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies higher cytotoxic potency.

The number and position of sugar moieties are critical determinants of a ginsenoside's biological activity.

Importance of the C-3 Position : Ginsenosides that possess sugar moieties exclusively at the C-3 position of the steroid-like structure, such as Rh2, exhibit significant inhibitory potency on Na+/K+-ATPase activity. nih.gov The interaction between the sugar at this position and the enzyme appears beneficial for binding. nih.gov

Impact of Additional Sugars : The addition of sugar moieties at other positions, such as C-6 or C-20, generally leads to a decrease or complete loss of activity. nih.govmdpi.com For example, ginsenoside Rh1, which has a sugar at the C-6 position, shows weaker anticancer potency than Rh2. mdpi.com This is likely due to steric hindrance, where the additional sugars block the compound from entering the binding pocket of its target proteins. encyclopedia.pubmdpi.com Minor ginsenosides with fewer sugar residues, like Rh2, tend to have higher anticancer activities than major ginsenosides (e.g., Rb1, Rc) which have multiple sugars. encyclopedia.pub

The modification of the C-17 side chain is a key strategy for enhancing efficacy, as demonstrated by the comparison between ginsenoside Rh2 and its derivatives.

This compound vs. Ginsenoside Rh2 : this compound, which is synthesized from Ginsenoside Rh2 and features a modified side chain, exhibits enhanced anticancer activity. smolecule.commedchemexpress.com In a comparative study using A549 lung adenocarcinoma cells, this compound showed a 1.5-fold lower IC50 value (74.5 µM) than its parent compound, Ginsenoside Rh2 (112 µM). smolecule.com This increased potency is attributed to improved membrane permeability and enhanced interaction with cellular targets. smolecule.com

Further Derivatization : The metabolites of Rh2, (24R)-pseudo-ginsenoside HQ (R-PHQ) and (24S)-pseudo-ginsenoside HQ (S-PHQ), which are also side-chain derivatives, show significant biological activity. In H22-tumor-bearing mice, R-PHQ exhibited the highest tumor-inhibiting rate, with its effect at a 10 mg/kg dose being comparable to that of the parent Rh2 at a 20 mg/kg dose. semanticscholar.org

Spacer Arm Length : The introduction of other functional groups to the aglycone side chain can also modulate activity. Modification of Rh2 with maleimidocaproic acid (C-Rh2) resulted in a derivative with higher cytostatic activity than the original Rh2. nih.gov However, using a longer linker (maleimidoundecanoic acid) to create U-Rh2 resulted in a loss of cytotoxicity, indicating that the length and nature of the side chain modification are critical for efficacy. nih.gov

Table 2: Comparison of Anticancer Activity of Ginsenoside Rh2 and Its Derivatives

| Compound | Model | Key Finding | Source |

|---|---|---|---|

| Ginsenoside Rh2 | A549 Cells (in vitro) | IC50 = 112 µM | smolecule.com |

| This compound | A549 Cells (in vitro) | IC50 = 74.5 µM (Higher potency than Rh2) | smolecule.com |

| (24R)-pseudo-ginsenoside HQ (R-PHQ) | H22-tumor-bearing mice (in vivo) | Highest tumor inhibition rate; 10 mg/kg dose comparable to 20 mg/kg of Rh2. | semanticscholar.org |

| C-Rh2 (Rh2-maleimidocaproic acid derivative) | Various tumor cells (in vitro) | Displayed higher cytostatic activity than Rh2. | nih.gov |

This table highlights how modifications to the side chain of Ginsenoside Rh2 lead to derivatives with enhanced anticancer activity.

Computational Approaches for SAR and Mechanism Prediction

Computational methods are integral to modern drug discovery and development, providing powerful tools to predict how a compound like this compound might interact with biological targets and to rationalize its structure-activity relationships (SAR). These in silico techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, offer molecular-level insights that can guide the synthesis of more potent and selective analogs.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov Docking predicts the preferred binding orientation and affinity of the ligand, while MD simulations provide insights into the stability and dynamic nature of the ligand-protein complex over time. nih.govnih.gov

Studies on the parent compound, ginsenoside Rh2 (G-Rh2), have utilized these methods to identify and characterize interactions with several potential protein targets. These findings provide a strong basis for understanding the potential mechanisms of this compound.

Molecular Docking Findings:

Molecular docking studies have revealed that G-Rh2 can bind effectively to several proteins implicated in inflammation and cancer pathways.